1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide
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Overview
Description
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide is a complex organic compound with a unique structure that includes a quinoline core. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide typically involves the reaction of quinoline derivatives with alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the process may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide undergoes various chemical reactions, including:
Scientific Research Applications
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various imaging and detection applications . The molecular pathways involved include the excitation of electrons in the quinoline core, leading to fluorescence .
Comparison with Similar Compounds
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide can be compared with other quinoline derivatives, such as:
Quinoline N-oxides: These compounds also exhibit fluorescent properties but may have different excitation and emission wavelengths.
Quinoline-based dyes: These dyes are used in similar applications but may differ in their chemical stability and fluorescence intensity.
Other quinoline derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have different functional groups, leading to variations in their chemical reactivity and applications.
This compound stands out due to its unique structure and versatile applications in various scientific fields .
Properties
CAS No. |
651731-27-0 |
---|---|
Molecular Formula |
C31H39IN2 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
1-decyl-2-[(1-ethylquinolin-2-ylidene)methyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C31H39N2.HI/c1-3-5-6-7-8-9-10-15-24-33-29(23-21-27-17-12-14-19-31(27)33)25-28-22-20-26-16-11-13-18-30(26)32(28)4-2;/h11-14,16-23,25H,3-10,15,24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DSXDAQVDDUPNSN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=C(C=CC2=CC=CC=C21)C=C3C=CC4=CC=CC=C4N3CC.[I-] |
Origin of Product |
United States |
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